2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide
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Overview
Description
2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H20ClN3O and its molecular weight is 317.82. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Interaction
The interaction of Chloro[2‐(dimethylaminomethyl)phenyl-C1]mercury(II) with thiosemicarbazone derivatives of pyridine‐2‐carboxamide and pyrazin‐2‐carboxamide has been studied, showing that these compounds can form tetrahedral [Hg(TSC)2] complexes. Spectroscopic studies and X-ray structural analysis demonstrate the S,N coordination modes of the thiosemicarbazones, highlighting the chemical versatility and potential applications of similar compounds in coordination chemistry and material science (Abram, Castiñeiras, García-Santos, & Rodríguez-Riobó, 2006).
Antimicrobial Activity
Research into pyridine-2(1H)-thione in heterocyclic synthesis has led to the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with significant antimicrobial activities. This exploration into novel pyridine derivatives underscores the potential for compounds like 2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide to serve as precursors in the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Amplification of Phleomycin
The role of unfused heterobicycles, including pyridinyl derivatives, as amplifiers of phleomycin against Escherichia coli, has been documented, providing insight into how modifications to pyridine derivatives can influence biological activity. This research presents opportunities for the development of novel therapeutic agents leveraging the structural features of compounds like this compound (Brown & Cowden, 1982).
Heterocyclic Synthesis
The utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives, exemplifies the broad application of pyridine derivatives in synthesizing diverse heterocyclic structures. This research highlights the compound's role in synthesizing complex molecules with potential applications in pharmaceuticals and materials science (Fadda, Etman, El-Seidy, & Elattar, 2012).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to interact with a variety of enzymes and proteins .
Mode of Action
It’s known that the presence of a carboxamide moiety in similar compounds like indole derivatives can cause hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to inhibit the activity of various enzymes and proteins, which could result in a range of cellular effects .
Properties
IUPAC Name |
2-chloro-N-[1-(dimethylamino)-3-phenylpropan-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-21(2)12-14(11-13-7-4-3-5-8-13)20-17(22)15-9-6-10-19-16(15)18/h3-10,14H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRREQWULMRLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.